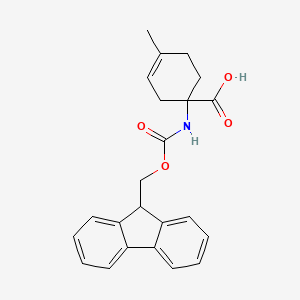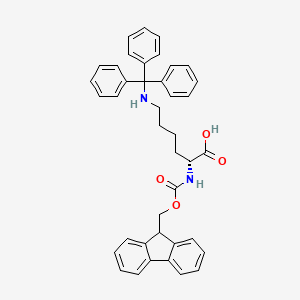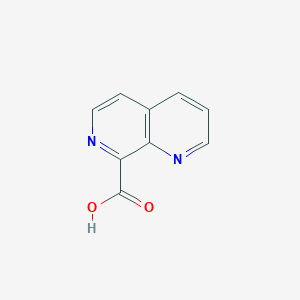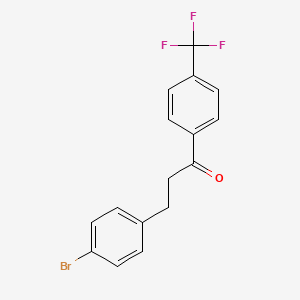
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Palladium-Catalyzed Arylation Reactions
A study by Wakui et al. (2004) demonstrated that 2-hydroxy-2-methylpropiophenone undergoes multiple arylation through C-C and C-H bond cleavages when treated with excess aryl bromides in the presence of a palladium catalyst. This process yields 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing the compound's potential as a precursor for complex molecular synthesis Wakui et al., 2004.
McMurry Coupling
Daik et al. (1998) explored the stereochemical outcomes of McMurry coupling, using 4-bromoacetophenone and 4-bromobenzophenone under conditions that produce bis(4-bromophenyl)-2-butenes. The study highlighted the versatility of bromophenyl compounds in facilitating selective coupling reactions, contributing to the synthetic organic chemistry field Daik et al., 1998.
Synthesis of Dendrimers and Polymers
Percec et al. (1994) described the synthesis and characterization of monomers leading to the creation of hyperbranched polymers. This work illustrates the role of bromophenyl compounds in developing materials with potential applications in nanotechnology and materials science Percec et al., 1994.
Molecular Structure Analysis
Allen, Trotter, and Rogers (1971) conducted a study on the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, revealing insights into the biological activities of isomers of related compounds. This research highlights the importance of structural analysis in understanding the biological and chemical properties of bromophenyl derivatives Allen et al., 1971.
Environmental and Material Applications
Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-tribromophenol, a compound related to bromophenyl derivatives. Their research emphasizes the environmental presence and impact of brominated compounds, underlining the need for understanding their behavior and effects in ecological systems Koch & Sures, 2018.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGKOWJWAFXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4'-trifluoromethylpropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



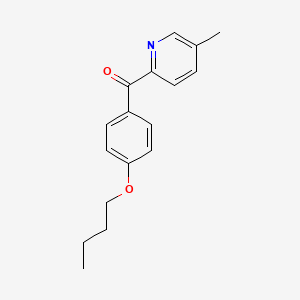
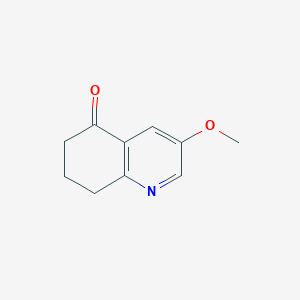
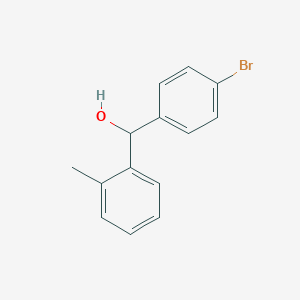
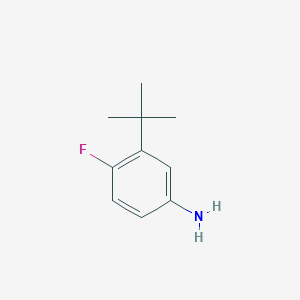
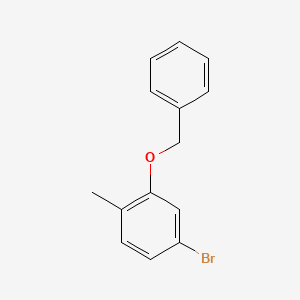
![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)
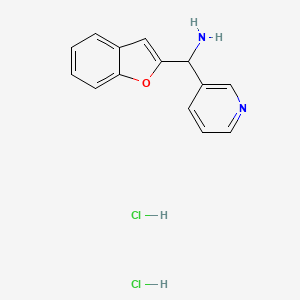
amine](/img/structure/B1532367.png)
![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)
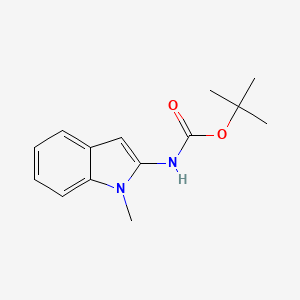
![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)
